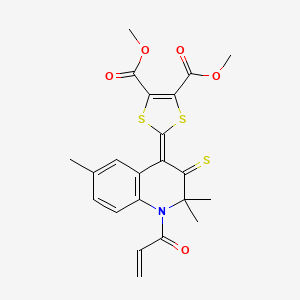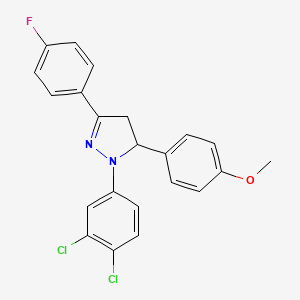![molecular formula C19H22N2O2 B4937063 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. MPB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
作用机制
The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid selectively blocks the D3 receptor, thereby reducing dopamine transmission in this pathway. This mechanism of action has been shown to reduce drug-seeking behavior in preclinical studies, making this compound a potential treatment for addiction.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on dopamine transmission. Acutely, this compound reduces dopamine release in the mesolimbic pathway, while chronically, it reduces the density of D3 receptors in this pathway. This compound has also been shown to reduce anxiety-like behavior and inflammation in preclinical studies.
实验室实验的优点和局限性
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ease of synthesis, and its well-characterized mechanism of action. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.
未来方向
There are several future directions for research on 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent and selective D3 receptor antagonists. Another area of interest is the investigation of the long-term effects of this compound on dopamine transmission and behavior. Additionally, this compound could be tested in clinical trials for its potential therapeutic applications in addiction, depression, and schizophrenia.
Conclusion
In conclusion, this compound is a molecule with significant potential for therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
合成方法
The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromomethylbenzoic acid with 2-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high purity and yield.
科学研究应用
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. This compound has also been shown to have anxiolytic and anti-inflammatory effects.
属性
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOMVHTMZGDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol}](/img/structure/B4937018.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4937069.png)
